molecular formula C11H5ClN6O B2580575 2-chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide CAS No. 1795462-73-5

2-chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide

Cat. No. B2580575
CAS RN: 1795462-73-5
M. Wt: 272.65
InChI Key: ARGSKNHQDVJIQA-UHFFFAOYSA-N
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Description

2-chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide, also known as CP-690,550, is a chemical compound that has been studied for its potential therapeutic applications in various diseases. It is a selective inhibitor of Janus kinase 3 (JAK3), which plays a crucial role in the signaling pathways of cytokines involved in immune responses.

Scientific Research Applications

2-chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide has been studied for its potential therapeutic applications in various diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of JAK3, which is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound can suppress the immune response and reduce inflammation.

Mechanism of Action

2-chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide selectively inhibits JAK3, which is a tyrosine kinase that is involved in the signaling pathways of cytokine receptors. When cytokines bind to their receptors, JAK3 is activated and phosphorylates the receptor, leading to the activation of downstream signaling pathways. By inhibiting JAK3, this compound can block the downstream signaling pathways and suppress the immune response.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and improve symptoms in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been shown to reduce the number of T cells and B cells in the blood and lymphoid tissues. In clinical trials, this compound has been shown to be effective in reducing the symptoms of rheumatoid arthritis and psoriasis.

Advantages and Limitations for Lab Experiments

2-chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide is a selective inhibitor of JAK3, which makes it a useful tool for studying the role of JAK3 in immune responses. However, it is important to note that this compound may have off-target effects on other kinases, which could affect the interpretation of the results. Additionally, this compound is a potent inhibitor of JAK3, which could lead to toxicity in cells or animals if used at high concentrations.

Future Directions

There are several future directions for the study of 2-chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide. One direction is to investigate its potential therapeutic applications in other diseases such as multiple sclerosis, lupus, and diabetes. Another direction is to study its effects on other cytokines and signaling pathways. Additionally, it would be interesting to study the long-term effects of this compound on the immune system and the potential for the development of resistance to the drug. Finally, it would be useful to develop more selective JAK3 inhibitors that do not have off-target effects on other kinases.

Synthesis Methods

2-chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide can be synthesized by reacting 2-chloropyridine-4-carboxylic acid with 4,5-dicyanoimidazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then chlorinated using thionyl chloride to obtain the final compound.

properties

IUPAC Name

2-chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClN6O/c12-9-3-6(1-2-15-9)10(19)18-11-16-7(4-13)8(5-14)17-11/h1-3H,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGSKNHQDVJIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)NC2=NC(=C(N2)C#N)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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